ethyl 4-(2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate
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Overview
Description
Ethyl 4-(2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the exact structure of the derivative.
Mode of Action
The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been found to inhibit certain enzymes, while others may interact with cell receptors . The exact mode of action would depend on the specific targets of the compound.
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets and mode of action . For example, some thiazole derivatives may affect pathways related to inflammation, while others may affect pathways related to cell growth and proliferation.
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary widely, depending on factors such as the specific structure of the derivative, the route of administration, and the individual patient’s metabolism .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, a thiazole derivative that inhibits a certain enzyme might result in decreased activity of that enzyme, leading to changes in the biochemical pathways that the enzyme is involved in .
Action Environment
The action of thiazole derivatives can be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other compounds . These factors can affect the stability of the compound, its ability to reach its targets, and its overall efficacy.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the substituents on the thiazole ring .
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate typically involves multiple steps. One common method includes the reaction of ethyl 4-aminobenzoate with 2-bromoacetyl bromide to form ethyl 4-(2-bromoacetamido)benzoate. This intermediate is then reacted with 2-aminothiazole to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl 4-(2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(phenylcarbamoyl)amino]benzoate
- 2,4-Disubstituted thiazoles
- Thiazole derivatives with various substituents
Uniqueness
Ethyl 4-(2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamido)benzoate is unique due to its specific structural features, which confer distinct biological activities. The presence of both the thiazole ring and the benzoate moiety allows for a wide range of interactions with biological targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
ethyl 4-[[2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-2-29-19(27)14-8-10-16(11-9-14)22-18(26)12-17-13-30-21(24-17)25-20(28)23-15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,22,26)(H2,23,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYWFRAUSMGTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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